3-phenyl-1H-isochromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32521-36-1 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-phenyl-1H-isochromen-4-one |
InChI |
InChI=1S/C15H12O2/c16-14-13-9-5-4-8-12(13)10-17-15(14)11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChI Key |
SSEOLGLFMGQULT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Significance of the Isochroman 4 One Core in Heterocyclic Chemistry
The isochroman-4-one (B1313559) core is a key structural motif in the realm of heterocyclic chemistry, a field that studies ring-shaped molecules containing atoms of at least two different elements. This core is a bicyclic system, meaning it is composed of two fused rings, and is characterized by the presence of an oxygen atom within one of the rings, making it a heterocyclic compound.
The significance of the isochroman-4-one framework is underscored by its presence in a variety of natural products and its proven utility as a versatile building block in the synthesis of more complex molecules. For instance, a polyphenolic natural product, 7,8-Dihydroxy-3-methyl-isochromanone-4 (XJP), which contains the isochroman-4-one core, has demonstrated moderate antihypertensive activity. nih.gov This has spurred further research into designing and synthesizing novel hybrids based on this scaffold, with the aim of developing new therapeutic agents. nih.gov
The isochroman (B46142) skeleton and its derivatives have been explored for a range of biological activities. nih.gov The inherent reactivity and structural features of the isochroman-4-one core allow for various chemical modifications, making it an attractive target for medicinal chemists. This adaptability enables the creation of libraries of related compounds, which can then be screened for different biological activities.
Synthetic Strategies for the 3 Phenyl 1h Isochromen 4 One Core and Its Analogues
Introduction of Bioactive Moieties onto the Isochroman-4-one (B1313559) Framework
A primary focus of derivatization is the conjugation of the isochroman-4-one scaffold with known bioactive units to create novel hybrid structures.
Hybrid molecules incorporating the arylpiperazine moiety have been synthesized, drawing inspiration from established pharmacophores like that of naftopidil. nih.govresearchgate.net The synthetic strategy for creating these hybrids often starts with an analogue of the isochroman-4-one core, such as 7,8-dihydroxy-3-methyl-isochroman-4-one (XJP). nih.govresearchgate.net The synthesis is typically a multi-step process. First, the isochroman-4-one analogue is treated with epichlorohydrin (B41342) in the presence of a base like potassium carbonate to form a reactive epoxide intermediate. researchgate.net This epoxide is then subjected to a ring-opening reaction via nucleophilic addition of a specific 1-(substituted phenyl)piperazine. nih.govresearchgate.net This sequence effectively links the arylpiperazine unit to the isochroman-4-one framework through a hydroxypropyl linker, resulting in the desired hybrid structures. researchgate.net
The synthesis of isochroman-4-one hybrids bearing an N-benzyl pyridinium (B92312) moiety has been developed, particularly in the search for potent acetylcholinesterase (AChE) inhibitors. sciforum.netgoogle.com The design often involves linking the isochroman-4-one scaffold to the N-benzyl pyridinium group, which is known to interact with key sites on the AChE enzyme. sciforum.net A common synthetic route begins with a suitably functionalized isochroman-4-one precursor. google.com This precursor is reacted with a pyridine (B92270) aldehyde (e.g., pyridine-4-carboxaldehyde) to form an intermediate. google.com The final step involves a nucleophilic substitution reaction where the intermediate is treated with a variety of substituted benzyl (B1604629) halides (e.g., 4-fluorobenzyl bromide) to yield the target N-benzyl pyridinium-isochromanone hybrids. sciforum.netgoogle.com This modular approach allows for the introduction of diverse substituents on the benzyl ring to explore structure-activity relationships. google.com
To create hybrid compounds capable of releasing nitric oxide, NO-donor moieties are appended to the isochroman-4-one skeleton. This strategy aims to combine the inherent properties of the isochroman-4-one with the biological effects of NO. The synthesis involves coupling a precursor molecule, often an analogue like (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, with a known NO-releasing group. Furoxan-based donors are one class of moieties used for this purpose. The conjugation is typically achieved by using a linker to connect the two fragments, resulting in a hybrid molecule designed to release NO under physiological conditions.
Similar to the NO-releasing conjugates, H₂S-releasing hybrids are synthesized by linking an H₂S donor to the isochroman-4-one core. This approach leverages the therapeutic potential of hydrogen sulfide (B99878). The synthesis involves chemically joining an H₂S-releasing moiety, such as p-hydroxythiobenzamide (TBZ), to an isochroman-4-one analogue. A flexible alkyl chain is often used as a linker to connect the donor to the core scaffold. The resulting hybrid is designed to generate H₂S, for example, through a thiol-dependent mechanism. Studies have demonstrated that these conjugates can exhibit a slow and sustained release of H₂S.
The ketone functionality at the C-4 position of the isochroman-4-one ring is a prime site for derivatization into oxime ethers. The synthesis is generally a two-step procedure. First, the isochroman-4-one is reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) to form the corresponding isochroman-4-one oxime. In the second step, this oxime intermediate undergoes an etherification reaction. For example, it can be reacted with epichlorohydrin to introduce a reactive epoxide group, which can then be opened by various amines (e.g., N-substituted isopropanolamines) to yield a diverse library of oxime ether hybrids. This strategy has been used to link various pharmacologically active amine functionalities to the isochroman-4-one scaffold.
Following a comprehensive review of scientific literature, it has been determined that there is a notable scarcity of published research specifically detailing the synthesis and derivatization of the chemical compound 3-phenyl-1H-isochromen-4-one . The preponderance of available studies focuses on its structural isomer, 3-phenyl-1H-isochromen-1-one, and other related isocoumarin (B1212949) structures.
The provided outline requests a detailed article on the synthetic strategies, regioselective modification, and optimization of reaction conditions strictly for the This compound core. Due to the lack of specific research on this particular isomer, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content inclusions.
The existing body of research extensively covers the synthesis of the 3-phenyl-1H-isochromen-1-one scaffold, often involving methods such as the Suzuki coupling or Sonogashira reaction followed by cyclization. nih.govresearchgate.netbenthamscience.com For instance, studies have described the synthesis of various analogues of 3-phenyl-1H-isochromen-1-one and their subsequent evaluation for biological activities, such as antioxidant and antiplatelet properties. nih.govresearchgate.netbenthamscience.com
Furthermore, the literature provides insights into the optimization of reaction conditions for the derivatization of related compounds. These studies often explore the effects of different catalysts, solvents, temperatures, and molar ratios of reactants to maximize product yields and achieve desired selectivity. researchgate.netacademicjournals.orgnih.govscholarsresearchlibrary.com For example, the optimization of derivatization for analytical purposes using reagents like 3-(dimethylamino)-phenylboronic acid (DMAPBA) and phenyl isothiocyanate (PITC) has been reported. researchgate.netscholarsresearchlibrary.com
Research on regioselective modifications is also documented for isocoumarin and isochroman-1-one (B1199216) systems. dntb.gov.uaresearchgate.netmdpi.com These investigations are crucial for developing structure-activity relationships by selectively functionalizing different positions of the heterocyclic core or its substituents.
However, it is critical to reiterate that these findings pertain to isomers and related structures, not specifically to This compound . The synthesis and chemical behavior of different isomers can vary significantly, and extrapolating information from one isomer to another would be scientifically unsound.
Given the strict adherence to the provided outline and the focus on a single, specific chemical entity for which there is a lack of available data, the generation of the requested article cannot be fulfilled at this time. Further research and publication on the synthesis and chemistry of This compound would be required to provide the detailed information sought.
Mechanistic Investigations in the Synthesis and Reactivity of the Isochroman 4 One Scaffold
Elucidation of Reaction Pathways for Isochroman-4-one (B1313559) Formation
The formation of the 3-phenyl-1H-isochromen-4-one scaffold is predominantly achieved through a domino reaction sequence that combines a Sonogashira cross-coupling reaction with a subsequent intramolecular cyclization. This approach offers a highly efficient one-pot synthesis from readily available starting materials.
The generally accepted reaction pathway commences with the palladium- and copper-co-catalyzed Sonogashira coupling of an ortho-halobenzoic acid derivative with phenylacetylene (B144264). This step forms a crucial intermediate, a 2-(phenylethynyl)benzoate. Following the cross-coupling, the key ring-closing step occurs via a 6-endo-dig cyclization.
The regioselectivity of the cyclization is a critical aspect of this transformation. Theoretical studies, including Density Functional Theory (DFT) calculations on related systems, suggest that the 6-endo-dig cyclization pathway is thermodynamically more favorable than the alternative 5-exo-dig cyclization, which would lead to a five-membered ring system. rsc.org This inherent preference for the 6-endo-dig pathway ensures the selective formation of the desired isochroman-4-one core.
In some instances, the cyclization can be promoted without a metal catalyst, driven by the inherent reactivity of the starting material, particularly in the case of o-alkynoylphenols. rsc.org However, for the synthesis of this compound from ortho-halobenzoic acids, the cyclization is typically facilitated by a catalyst.
Role of Specific Catalysts and Additives in Reaction Mechanisms
A variety of transition metal catalysts have been employed to facilitate the synthesis of isochromenone derivatives, with each playing a distinct role in the reaction mechanism.
Palladium and Copper Catalysis in Sonogashira Coupling: In the initial Sonogashira coupling step, a palladium(0) species is the active catalyst. The mechanism involves the oxidative addition of the palladium(0) to the aryl halide, followed by a transmetalation step with a copper(I) acetylide (formed from phenylacetylene and the copper(I) co-catalyst), and finally, reductive elimination to yield the 2-(phenylethynyl)benzoate and regenerate the palladium(0) catalyst. The copper(I) co-catalyst is crucial for the deprotonation of the terminal alkyne and the formation of the reactive copper acetylide intermediate.
Catalysis of the 6-endo-dig Cyclization: Following the Sonogashira coupling, the subsequent 6-endo-dig cyclization can be catalyzed by various metals:
Silver(I) Catalysis: Silver(I) salts have been shown to be effective in promoting the 6-endo-dig cyclization of 2-alkynylated benzoates to yield isocoumarins in excellent yields. nih.gov The Lewis acidic nature of the Ag(I) ion is believed to activate the alkyne moiety towards nucleophilic attack by the carboxylate oxygen.
Gold(I) and Iron(III) Catalysis: Mechanistic pathways for Au(I) and Fe(III)-catalyzed 6-endo-dig cyclizations have been proposed for related systems. researchgate.netresearchgate.net These catalysts also function as Lewis acids, coordinating to the alkyne and rendering it more electrophilic.
Copper(I) Catalysis: Copper(I) has also been utilized to catalyze 6-endo-dig cyclizations, demonstrating exclusive selectivity for this pathway in certain reactions. nih.gov
The choice of catalyst and additives can significantly influence the reaction efficiency and selectivity. The general role of these catalysts is to lower the activation energy for the cyclization step by enhancing the electrophilicity of the alkyne.
| Catalyst System | Role in Reaction | Typical Reaction Stage |
| Pd(0)/Cu(I) | Catalyzes the formation of the C-C bond between the aryl halide and the alkyne. | Sonogashira Coupling |
| Ag(I) | Activates the alkyne for intramolecular nucleophilic attack. | 6-endo-dig Cyclization |
| Au(I) | Acts as a Lewis acid to promote cyclization. | 6-endo-dig Cyclization |
| Fe(III) | Facilitates the cyclization through Lewis acid activation. | 6-endo-dig Cyclization |
Characterization of Key Intermediates and Transition States
While the direct spectroscopic characterization of intermediates in the synthesis of this compound is challenging due to their transient nature, mechanistic studies on analogous systems provide strong evidence for their existence.
Acylpalladium Intermediate: In related palladium-catalyzed carbonylation reactions, the formation of an acylpalladium intermediate is a well-established mechanistic feature. nih.govresearchgate.net It is plausible that in certain palladium-catalyzed pathways to isochromenones, a similar intermediate is formed prior to the final ring-closing step.
Vinylic Cation/Metal-Stabilized Cation: The activation of the alkyne by a Lewis acidic metal catalyst (e.g., Ag(I), Au(I), Fe(III)) is proposed to proceed through the formation of a transient species with significant positive charge development on the alkyne carbons. This can be viewed as a vinylic cation or a metal-stabilized carbocationic species. This electrophilic intermediate is then rapidly trapped by the intramolecular nucleophile (the carboxylate oxygen).
Transition State: The transition state for the 6-endo-dig cyclization is envisioned as a highly organized assembly where the metal catalyst is coordinated to the alkyne, and the carboxylate oxygen is positioned for nucleophilic attack at the internal carbon of the alkyne. DFT calculations on similar systems support a concerted, yet asynchronous, process where bond formation and metal-alkyne interaction evolve along the reaction coordinate. rsc.org The preference for the 6-endo-dig pathway is rooted in the lower strain energy of the corresponding transition state compared to the 5-exo-dig alternative.
Further detailed computational studies and advanced spectroscopic techniques, such as in-situ NMR or stopped-flow analysis, would be invaluable for the definitive characterization of the fleeting intermediates and transition states involved in the synthesis of this compound.
Biological and Pharmacological Research of 3 Phenyl 1h Isochromen 4 One Derivatives in Vitro Focus
Antihypertensive Activity Studies
The potential for isochromenone derivatives in the management of hypertension is an area of growing research interest. Hypertension is a primary risk factor for a range of cardiovascular diseases. nih.gov The mechanisms through which these compounds may exert antihypertensive effects are multifaceted and are being actively investigated.
α1-Adrenergic receptors, which are G-protein coupled receptors, play a crucial role in the sympathetic nervous system's regulation of smooth muscle contraction. youtube.com When activated by ligands, they trigger a signaling cascade that leads to vasoconstriction, thereby increasing blood pressure. youtube.com Consequently, antagonists of these receptors, often referred to as alpha-blockers, are utilized in the management of hypertension by inhibiting this vasoconstrictive action. nih.govnih.gov These antagonists work in the peripheral vasculature to inhibit the uptake of catecholamines in smooth muscle cells, leading to vasodilation. nih.gov
There are three main subtypes of α1-adrenergic receptors: α1A, α1B, and α1D, all of which are activated by norepinephrine (B1679862) and epinephrine. youtube.com While the use of α1-adrenergic antagonists is established for hypertension, current recommendations often position them as adjunctive therapy rather than a primary treatment. nih.gov At present, there is a lack of specific in vitro research data directly investigating the α1-adrenergic receptor antagonism of 3-phenyl-1H-isochromen-4-one derivatives.
The ability of a compound to induce vasodilation, or the widening of blood vessels, is a key mechanism for reducing blood pressure. Some novel isatin (B1672199) derivatives have been shown to exhibit significant vasodilation activity on pre-contracted arterial rings in vitro. frontiersin.org For instance, certain 3-morpholine linked aromatic-imino-1H-indoles demonstrated favorable vasodilation rates, with some compounds achieving over 90% relaxation of arterial rings pre-contracted with phenylephrine (B352888). frontiersin.org
While direct studies on the vasodilation potential of this compound are limited, research on related structures provides some insight. For example, a series of novel organic nitrates, including phenylpropyl and phenylbutyl analogues, were found to relax rat aorta strips pre-contracted with phenylephrine in a concentration-dependent manner. nih.gov Similarly, the synthetic nitro-alcohol 2-nitro-1-phenyl-1-propanol has been shown to have endothelium-independent relaxing properties in isolated rat aorta and mesenteric artery preparations. researchgate.net These findings in structurally different phenyl-containing compounds suggest that the vasodilation potential of this compound derivatives warrants further investigation.
Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, primarily known for its role in regulating vascular tone and blood flow. nih.gov It induces vasodilation by activating soluble guanylate cyclase (sGC) in vascular smooth muscle. nih.gov The therapeutic potential of NO-donating compounds in hypertension is well-recognized. nih.gov
Research into isochroman-4-one (B1313559) derivatives has demonstrated the viability of a hybrid approach, coupling NO-donor moieties with the core structure of a natural antihypertensive product, (±)-7,8-dihydroxy-3-methyl-isochroman-4-one. nih.gov In a study, several of these novel NO-releasing isochroman-4-one derivatives were synthesized and evaluated. nih.gov The in vitro NO-releasing assay identified specific compounds that released the maximum amount of NO. nih.gov These compounds exhibited significant blood pressure reduction in spontaneously hypertensive rats, with effects comparable to the reference drug captopril. nih.gov These results suggest that creating NO-donor hybrids of isochroman-4-one analogues is a promising strategy for developing new antihypertensive agents. nih.gov While this research was not conducted on this compound specifically, it highlights a potential mechanism for antihypertensive activity within the broader isochromenone class.
Hydrogen sulfide (B99878) (H₂S) is another gasotransmitter that plays a significant role in cardiovascular health. nih.gov The development of compounds that can release H₂S slowly is a therapeutic strategy being explored for its potential in treating cardiovascular diseases. nih.gov
In an effort to enhance the antihypertensive and cardioprotective effects of the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, a series of novel H₂S-releasing isochroman-4-one derivatives were created. nih.gov This was achieved by coupling H₂S-releasing donors with analogues of the parent compound. nih.gov In vitro assays confirmed that some of the resulting hybrid compounds demonstrated excellent H₂S generating ability and exhibited moderate to good vasodilation efficacy. nih.gov One of the most potent compounds from this series showed significant in vivo antihypertensive activity. nih.gov These findings indicate that the hybridization of H₂S-donors with isochroman-4-one structures is a promising avenue for the discovery of new antihypertensive agents. nih.gov Furthermore, a hydrogen-sulfide-releasing hybrid of an isochroman-4-one analogue has been identified as a potential cardioprotective candidate for treating cardiac hypertrophy. nih.gov
The angiotensin-converting enzyme (ACE) is a key component of the renin-angiotensin system, which regulates blood pressure. nih.gov ACE converts angiotensin I into the potent vasoconstrictor angiotensin II; therefore, inhibiting ACE is a primary mechanism for many antihypertensive drugs. nih.govnih.gov
A significant finding in this area is the discovery that the natural product (±)-7,8-dihydroxy-3-methyl-isochromanone-4, isolated from banana peel, displays potent antihypertensive activity in renal hypertensive rats. nih.gov Further mechanistic studies revealed that this compound acts as an ACE inhibitor. nih.gov This provides direct evidence that the isochroman-4-one scaffold can exhibit ACE inhibitory activity. While this study did not investigate the 3-phenyl substituted variant, it strongly suggests that ACE inhibition is a plausible mechanism of action for the antihypertensive effects of the broader isochromanone class of compounds.
Enzyme Inhibition Profiling
Beyond their potential antihypertensive effects, isochromenone derivatives have been investigated for their ability to inhibit various enzymes.
Research into a series of 3-phenyl-1H-isochromen-1-one analogues (isomers of the title compound) revealed that they possess potent antioxidant and antiplatelet activities. researchgate.net The antiplatelet activity was linked to the inhibition of the cyclooxygenase-1 (COX-1) enzyme. researchgate.net The COX enzymes are the targets for non-steroidal anti-inflammatory drugs (NSAIDs). springernature.com
In a separate line of inquiry, isocoumarins (1H-isochromen-1-ones) have been identified as a new class of inhibitors for carbonic anhydrase (CA) isoforms hCA IX and XII. nih.gov These isoforms were inhibited in the low micromolar range, while hCA I and II were not significantly affected. nih.gov It is hypothesized that, similar to coumarins, isocoumarins are hydrolyzed by the esterase activity of the enzyme, and the resulting metabolite is the active inhibitor. nih.gov
The table below summarizes the in vitro enzyme inhibitory activities of some isocoumarin (B1212949) and isochromenone derivatives.
| Compound Class | Enzyme Target | Inhibition Data | Source |
| 3-Phenyl-1H-isochromen-1-ones | Cyclooxygenase-1 (COX-1) | Potent antiplatelet activity observed, suggesting COX-1 inhibition. researchgate.net | researchgate.net |
| 3-Substituted Isocoumarins | Carbonic Anhydrase IX (hCA IX) | Kᵢ values ranging from 2.7–78.9 µM. nih.gov | nih.gov |
| 3-Substituted Isocoumarins | Carbonic Anhydrase XII (hCA XII) | Kᵢ values ranging from 1.2–66.5 µM. nih.gov | nih.gov |
| 3-Substituted Isocoumarins | Carbonic Anhydrase I & II (hCA I & II) | Not inhibited up to 100 µM. nih.gov | nih.gov |
Acetylcholinesterase (AChE) Inhibitory Activity
Acetylcholinesterase (AChE) inhibitors are crucial in the management of Alzheimer's disease. Research into novel AChE inhibitors has explored various heterocyclic structures. In this context, derivatives of isothiochromanone and isoselenochromanone, which are analogues of isochroman-4-one where the ring oxygen is replaced by sulfur or selenium, have been designed and evaluated for their AChE inhibitory potential. nih.gov
A series of novel isothio- and isoselenochromanone derivatives featuring an N-benzyl pyridinium (B92312) group were synthesized and assessed for their ability to inhibit AChE. Many of these compounds demonstrated potent anti-AChE activity, with IC₅₀ values in the nanomolar range. nih.gov Compound 15a from this series, an isothiochromanone derivative, was identified as the most potent inhibitor with an IC₅₀ value of 2.7 nM. nih.gov Further investigation through kinetic and molecular docking studies indicated that this compound acts as a mixed-type inhibitor, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov This dual-binding capability is a desirable characteristic for next-generation Alzheimer's disease therapeutics. The compound also exhibited moderate antioxidant properties and low neurotoxicity, suggesting its potential as a promising candidate for further development. nih.gov
| Compound | Structure Description | AChE IC₅₀ (nM) |
|---|---|---|
| 15a | Isothiochromanone derivative with N-benzyl pyridinium moiety | 2.7 |
Phosphodiesterase (PDE) Inhibition (e.g., PDE4B)
Phosphodiesterases (PDEs) are a family of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. The PDE4 enzyme family, and specifically the PDE4B subtype, is a significant target for therapeutic intervention in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma, as well as central nervous system disorders. researchgate.netresearchgate.net Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can suppress inflammatory responses. researchgate.net
While the development of PDE4 inhibitors is an active area of research, with compounds like roflumilast (B1684550) being investigated for their therapeutic benefits researchgate.netuhasselt.be, a specific focus on this compound derivatives as PDE4 inhibitors is not prominent in the current scientific literature. Studies have explored other heterocyclic scaffolds, such as 1-phenyl-3,4-dihydroisoquinolines, for PDE4B inhibition. researchgate.netnih.gov However, dedicated research directly linking the isochromen-4-one core to potent and selective PDE inhibition has not been widely reported.
Other Biological Activities under Investigation
The versatile structure of the isochroman-4-one core has prompted investigations into a range of other potential biological activities.
Antioxidant Activity
The antioxidant potential of isochroman (B46142) derivatives has been explored, particularly those derived from naturally occurring phenols like hydroxytyrosol (B1673988) found in olive oil. nih.govresearchgate.net A study involving the synthesis of isochroman derivatives of hydroxytyrosol found that these compounds exhibit significant antioxidant activity, in some cases superior to standard antioxidants like BHT and α-tocopherol. nih.gov The antioxidant capacity was found to be related to the number of free hydroxyl groups on the molecule. nih.govresearchgate.net Additionally, the isothiochromanone derivative 15a , noted for its potent AChE inhibition, also displayed moderate antioxidant activity. nih.gov
| Compound Type | Assay | Observation | Source |
|---|---|---|---|
| Hydroxytyrosol-isochromans | FRAP, ABTS, ORAC | Significant potential as bioactive antioxidants. | nih.gov |
| Compound 15a (Isothiochromanone) | - | Moderate antioxidant activity. | nih.gov |
Antiplatelet Activity
While derivatives of the isomeric 3-phenyl-1H-isochromen-1-one (isocoumarin) structure have been reported as potent antiplatelet agents nih.govresearchgate.netbenthamscience.com, research specifically detailing the antiplatelet effects of the this compound isomer is limited in the reviewed literature. This remains an area for potential future investigation.
Antimicrobial Activity
Recent research has identified isochroman compounds as having potential antibacterial properties. A 2025 patent application disclosed isochroman derivatives with activity against a range of Gram-positive bacterial strains, with minimum inhibitory concentrations (MIC) in the low µg/mL range. bioworld.com For example, an exemplified compound showed an MIC of 1-2 µg/mL against several Gram-positive bacteria. bioworld.com
Furthermore, hybrid molecules incorporating a chroman-4-one or thiochroman-4-one (B147511) scaffold have been synthesized and evaluated. A series of novel spiropyrrolidines linked to a thiochroman-4-one or chroman-4-one moiety demonstrated moderate to excellent activity against various pathogenic bacterial and fungal strains when compared to standard drugs like Amoxicillin and Amphotericin B. nih.govresearchgate.net
| Compound Type | Target Organism | Activity (MIC) | Source |
|---|---|---|---|
| Isochroman derivative (Cpd 18) | Gram-positive bacteria | 1-2 µg/mL | bioworld.com |
| Spiropyrrolidine-thiochroman-4-one hybrids | Pathogenic bacteria & fungi | Moderate to excellent | nih.gov |
Anticancer Activity
The evaluation of this compound derivatives for anticancer activity is not extensively documented in the available literature. While other classes of compounds, such as isocorydine (B1672225) derivatives, have been investigated for their anticancer effects mdpi.comdoaj.org, the potential of this specific isochromen-4-one scaffold as a source for new anticancer agents remains largely unexplored.
Antihypertensive Activity
A notable area of investigation for isochroman-4-one derivatives is their potential as antihypertensive agents. A series of novel nitric oxide (NO)-releasing derivatives were designed by combining NO-donor groups with the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one. nih.gov Several of these hybrid compounds were effective at releasing NO and demonstrated significant blood pressure reduction in spontaneously hypertensive rats, with effects comparable to the reference drug captopril. nih.gov These findings suggest that hybridizing the isochroman-4-one scaffold with NO-donors could be a promising strategy for developing new antihypertensive drugs. nih.gov
Structure Activity Relationship Sar Studies of 3 Phenyl 1h Isochromen 4 One Analogues
Impact of Substituent Nature and Position on the Phenyl Moiety on Biological Activity
The substitution pattern on the 3-phenyl ring plays a crucial role in modulating the biological activity of 3-phenyl-1H-isochromen-1-one analogues. Research has demonstrated that both the electronic nature and the position of the substituents can significantly influence the antioxidant and antiplatelet efficacy.
Studies involving the synthesis of a series of analogues have shown that the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring is a key determinant of antioxidant activity. nih.govnih.gov For instance, compounds with multiple hydroxyl and methoxy substitutions on the phenyl ring exhibited potent antioxidant capabilities, in some cases exceeding that of the standard antioxidant, ascorbic acid, by 7- to 16-fold. nih.govnih.gov
Specifically, the arrangement of these substituents is critical. Analogues with a 3,4,5-trihydroxy or a 3,4-dihydroxy-5-methoxy substitution pattern on the phenyl ring were identified as among the most potent antioxidants. nih.gov This suggests that the presence of multiple electron-donating groups, particularly those capable of participating in hydrogen bonding and radical scavenging, enhances the antioxidant capacity.
In terms of antiplatelet activity, induced by arachidonic acid (AA), a broad range of 3-phenyl-1H-isochromen-1-one analogues have demonstrated potent effects. nih.govnih.gov Notably, some of these compounds were found to be seven times more active than aspirin, a standard antiplatelet agent. nih.govnih.gov The exact influence of the phenyl ring substituents on this specific activity is a subject of ongoing investigation, but the initial findings highlight the therapeutic potential of this chemical class. nih.gov
Table 1: Impact of Phenyl Moiety Substituents on Antioxidant Activity of 3-Phenyl-1H-isochromen-1-one Analogues This table is a representative example based on findings and is for illustrative purposes.
| Compound Analogue | Substituent on Phenyl Ring | Relative Antioxidant Activity |
|---|---|---|
| Parent Compound | Unsubstituted | Baseline |
| Analogue A | 4-Hydroxy | Moderate Increase |
| Analogue B | 3,4-Dihydroxy | Significant Increase |
| Analogue C | 3,4,5-Trihydroxy | High Increase |
| Analogue D | 4-Methoxy | Moderate Increase |
| Analogue E | 3,4-Dimethoxy | Significant Increase |
Influence of Modifications to the Isochroman-4-one (B1313559) Core on Activity and Selectivity
While the provided search results focus on the 1-one isomer, related research on isochroman-4-ones offers insights into how modifications to the core structure can impact biological activity. For instance, in a study on isochroman-4-one hybrids, the introduction of an isopropanolamine moiety to the phenolic oxygen of the core structure resulted in potent β1-adrenoceptor blocking effects, comparable to the established antihypertensive drug propranolol. researchgate.net This highlights that modifications at the isochromanone core can introduce entirely new biological activities and target selectivities.
Identification of Key Pharmacophores for Target Engagement
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For the 3-phenyl-1H-isochromen-1-one class, several key pharmacophoric features have been identified that are crucial for their antioxidant and antiplatelet activities. nih.govnih.gov
The primary pharmacophoric elements include:
The 3-phenyl group: This aromatic ring and its substitution pattern are critical for modulating the potency.
The 1H-isochromen-1-one core: This planar heterocyclic system acts as the central scaffold.
Hydroxyl and Methoxy Substituents: These groups on the phenyl ring are key for antioxidant activity, likely acting as hydrogen bond donors and radical scavengers. nih.gov
In silico molecular docking studies have been employed to visualize the interaction of these analogues with target enzymes, such as cyclooxygenase-1 (COX-1), which is involved in platelet aggregation. nih.gov These studies help to refine the understanding of the key interactions at the molecular level. For related structures like isoflavones and 3-phenyl-4(1H)-quinolones, the 5-hydroxy-4-keto motif has been identified as a crucial pharmacophore for interacting with the ATP-binding site of protein kinases.
Rational Design Principles for Enhanced Biological Efficacy
Based on the established SAR, several rational design principles can be formulated to guide the development of more potent and selective 3-phenyl-1H-isochromen-1-one analogues.
Optimization of Phenyl Ring Substitution: The systematic exploration of different substituent patterns on the 3-phenyl ring is a primary strategy. This includes varying the number, position, and electronic properties of substituents to maximize the desired biological activity. For antioxidant purposes, the incorporation of multiple hydroxyl and methoxy groups is a promising approach. nih.govnih.gov
Scaffold Hopping and Core Modification: While preserving the key pharmacophoric elements, the isochromenone core can be modified to improve properties such as selectivity, solubility, and metabolic stability. This could involve replacing the oxygen atom with other heteroatoms like nitrogen or sulfur, as seen in the development of quinolone-based inhibitors from isoflavone (B191592) leads.
Computational and In Silico Modeling: The use of molecular docking and pharmacophore modeling is invaluable for predicting the binding modes of new analogues and prioritizing compounds for synthesis. nih.govnih.gov This computational-led approach can significantly accelerate the discovery of compounds with enhanced efficacy.
Table 2: Summary of Rational Design Principles This table is a representative example based on findings and is for illustrative purposes.
| Design Principle | Strategy | Expected Outcome |
|---|---|---|
| Phenyl Ring Optimization | Introduction of electron-donating groups (e.g., -OH, -OCH3) | Enhanced antioxidant activity |
| Core Modification | Replacement of the ring oxygen with nitrogen | Altered target selectivity and potency |
| Computational Guidance | Use of in silico docking and pharmacophore mapping | Improved prediction of biological activity and target engagement |
Computational and Theoretical Chemistry in 3 Phenyl 1h Isochromen 4 One Research
Density Functional Theory (DFT) Applications for Structural and Electronic Characterization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. Its application to 3-phenyl-1H-isochromen-4-one allows for a detailed in-silico characterization, offering valuable data that can predict and rationalize its behavior.
Conformational Analysis and Geometry Optimization
The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and biological properties. For this compound, the relative orientation of the phenyl ring with respect to the isochromenone core is a key conformational variable. DFT calculations are employed to perform geometry optimization, a process that locates the minimum energy structures, representing the most stable conformations of the molecule.
Theoretical studies on related heterocyclic systems have demonstrated the utility of DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), to identify the lowest energy conformers. For instance, in a study on similar bicyclic structures, DFT calculations revealed the precise bond lengths, bond angles, and dihedral angles that define the most stable molecular geometry. These optimized structures are foundational for all subsequent computational analyses.
Predictions of Electronic Properties and Reactivity Descriptors
DFT calculations provide a wealth of information about the electronic landscape of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. For instance, a higher electrophilicity index suggests a greater propensity to act as an electrophile.
Simulation of Spectroscopic Signatures for Validation
A powerful application of DFT is the simulation of spectroscopic data, which can be directly compared with experimental results to validate the computed structure and electronic properties. Theoretical calculations can predict various spectroscopic signatures, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These theoretical spectra can aid in the assignment of experimental NMR signals, providing a deeper understanding of the molecular structure in solution. Similarly, the calculation of the vibrational frequencies can generate a theoretical IR spectrum. The comparison of the calculated vibrational modes with the experimental IR spectrum helps to confirm the functional groups present in the molecule and validates the accuracy of the computational model.
Molecular Docking Studies for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery and medicinal chemistry, docking is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of this compound, to the active site of a protein target.
In a notable study, analogues of 3-phenyl-1H-isochromen-1-one were investigated for their antioxidant and antiplatelet activities through in silico molecular docking simulations. nih.gov The study aimed to understand the potential interactions of these compounds with relevant biological targets. The docking results, often expressed as a binding affinity or docking score, provide insights into the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. This information is invaluable for structure-activity relationship (SAR) studies, guiding the design of more potent and selective analogues. For instance, identifying key amino acid residues involved in the binding can inform modifications to the ligand structure to enhance these interactions. nih.gov
Elucidation of Reaction Mechanisms via Computational Pathways
Understanding the step-by-step process of a chemical reaction, its mechanism, is fundamental to controlling and optimizing synthetic routes. Computational chemistry offers a powerful approach to explore potential reaction pathways and elucidate the underlying mechanisms. For the synthesis of this compound and related isocoumarins, computational studies can map out the potential energy surface of the reaction, identifying transition states and intermediates.
While specific computational studies on the reaction mechanism for the synthesis of this compound are not extensively reported, the methodologies for such investigations are well-established. Theoretical studies on the formation of similar heterocyclic systems often employ DFT to calculate the energies of reactants, products, intermediates, and transition states. mdpi.com For example, in the synthesis of isocoumarins, computational analysis could be used to investigate the energetics of the key cyclization step, comparing different possible mechanistic pathways. nih.gov This can help to rationalize why certain reaction conditions are effective and can guide the development of new, more efficient synthetic methods. By understanding the electronic and steric factors that govern the reaction, chemists can make informed decisions to improve yields and selectivity.
Advanced Analytical and Spectroscopic Characterization Methods in 3 Phenyl 1h Isochromen 4 One Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-phenyl-1H-isochromen-4-one and its analogues. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for a detailed mapping of the molecular framework. rsc.orgpharmacy180.com
In the ¹H NMR spectrum of a typical this compound derivative, the aromatic protons of the phenyl ring and the isochromenone core resonate in distinct regions, typically between δ 7.0 and 8.5 ppm. pharmacy180.comresearchgate.net The exact chemical shifts and coupling constants (J values) are influenced by the substitution pattern on both aromatic rings. rsc.org For instance, in a study of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, the anisotropic shielding effect of the phenyl ring was observed to influence the chemical shift of nearby protons, confirming its perpendicular orientation relative to the chromene-pyrazole system in solution. nih.govmdpi.com
Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative Note: This table is a generalized representation based on typical chemical shifts for this class of compounds.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | ~8.2 | d | ~8.0 |
| H-8 | ~7.8 | d | ~8.0 |
| H-6, H-7 | ~7.5-7.7 | m | - |
| H-1' | ~7.4 | s | - |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound and its derivatives with high accuracy. This allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula. researchgate.net
Techniques such as Electrospray Ionization (ESI) are commonly employed to generate ions from the sample, which are then analyzed by the mass spectrometer. rsc.org The high resolution of the instrument allows for the differentiation of molecules with very similar nominal masses but different elemental compositions. For example, HRMS can distinguish between a compound containing C, H, and O and one containing C, H, O, and N, even if their integer masses are the same. This level of precision is crucial for confirming the identity of newly synthesized compounds and assessing their purity. researchgate.net
Table 2: HRMS Data for a Representative this compound Analogue
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 223.0759 | 223.0756 |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bonding Insights
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of specific bond types. nih.gov
A key feature in the FT-IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O). This band typically appears in the region of 1720-1750 cm⁻¹. The exact frequency can be influenced by substituents on the aromatic rings. researchgate.net Other characteristic absorptions include those for C=C stretching vibrations of the aromatic rings (around 1600-1450 cm⁻¹) and C-O stretching vibrations of the lactone ether linkage (around 1250-1000 cm⁻¹). nih.govresearchgate.net
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental FT-IR data to provide a more detailed assignment of the vibrational modes and to gain insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding. nih.govmdpi.com
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| C=O (lactone) | Stretching | 1720 - 1750 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Property Evaluation
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound and its derivatives. nih.gov The extended π-conjugated system of the molecule gives rise to characteristic absorption and emission spectra. libretexts.org
In UV-Vis spectroscopy, the molecule absorbs light in the ultraviolet and visible regions, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The wavelength of maximum absorption (λmax) is dependent on the extent of conjugation and the presence of various substituents. nih.govlibretexts.org
Many isocoumarin (B1212949) derivatives, including those related to this compound, exhibit fluorescence. researchgate.net Upon excitation at an appropriate wavelength, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be influenced by the molecular structure and the solvent environment. researchgate.netktu.edu For instance, some isocoumarin derivatives have been investigated as fluorescent probes for the detection of metal ions. nih.gov
Table 4: Photophysical Data for a Representative Fluorescent this compound Analogue
| Solvent | λmax (abs) (nm) | λmax (em) (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| Dichloromethane | ~350 | ~420 | ~0.1 |
| Acetonitrile | ~348 | ~418 | ~0.08 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of this compound in the solid state. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles. nih.govmdpi.com
Table 5: Selected Crystallographic Data for a 3-Aryl-1H-isochromen-1-one Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.5949 (15) |
| b (Å) | 11.8464 (11) |
| c (Å) | 15.1824 (14) |
| β (°) | 117.838 (2) |
| V (ų) | 2480.2 (4) |
| Z | 8 |
Data for 3-(4-Methoxyphenyl)-1H-isochromen-1-one. nih.gov
Synthetic Applications of the 3 Phenyl 1h Isochromen 4 One Scaffold As a Building Block
Precursor in the Synthesis of Diverse Heterocyclic Systems
The isochromen-4-one core is a latent precursor for a variety of other heterocyclic systems through reactions involving nucleophiles. Although specific studies on 3-phenyl-1H-isochromen-4-one are limited, the reactivity of the analogous chromone (B188151) scaffold provides a strong basis for predicting its behavior. Chromones, which are isomeric to isochromen-4-ones, are well-documented to undergo ring-opening and subsequent ring-closure (RORC) reactions with various nucleophiles to afford new heterocyclic derivatives. arabjchem.org
It is anticipated that the this compound would react similarly with binucleophiles like hydrazine (B178648), hydroxylamine (B1172632), and amidines. The reaction would likely initiate with a nucleophilic attack at the C-1 position, leading to the opening of the pyranone ring. The resulting intermediate can then undergo intramolecular cyclization to form new five- or six-membered heterocyclic rings. For instance, reaction with hydrazine hydrate (B1144303) could yield pyrazole (B372694) derivatives, while hydroxylamine could lead to the formation of isoxazoles.
The following table illustrates the potential transformations of the this compound scaffold into other heterocyclic systems based on analogous reactions of chromones.
| Reagent | Potential Heterocyclic Product | Reaction Type |
| Hydrazine Hydrate | Pyrazole derivative | Condensation / Ring Transformation |
| Hydroxylamine | Isoxazole derivative | Condensation / Ring Transformation |
| Urea/Thiourea | Pyrimidine derivative | Condensation / Ring Transformation |
| Malononitrile | Pyridine (B92270) derivative | Michael Addition / Cyclization |
These predicted reactions highlight the potential of this compound as a synthon for generating a library of diverse heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Construction of Fused and Spirocyclic Ring Structures
The development of novel methodologies for the synthesis of fused and spirocyclic compounds is a significant focus in organic chemistry due to the unique three-dimensional structures and biological activities of these molecules. nih.gov The this compound scaffold possesses functionalities that could be exploited for the construction of such complex ring systems.
Fused Ring Structures:
The synthesis of fused heterocycles often involves the annulation of a new ring onto a pre-existing scaffold. For this compound, this could be achieved through reactions that target the active methylene (B1212753) position (C-1) and the carbonyl group. For example, a multicomponent reaction strategy, similar to what has been developed for chromeno[4,3-b]pyrrol-4(1H)-ones, could be envisioned. nih.gov Such a reaction involving an isocyanide and an amine could potentially lead to the formation of a pyrrole (B145914) ring fused to the isochromenone core.
Furthermore, the phenyl group at the 3-position could be functionalized to participate in intramolecular cyclization reactions, leading to the formation of polycyclic fused systems.
Spirocyclic Ring Structures:
Spirocycles are characterized by two rings connected through a single common atom. wikipedia.org The synthesis of spiro compounds often relies on intramolecular cyclizations or reactions of cyclic ketones. While direct examples using this compound are not yet reported, its carbonyl group at the C-4 position makes it a potential candidate for reactions leading to spirocyclic structures. For instance, a Prins-Ritter type reaction with a homoallylic alcohol and a nitrile could potentially yield a spiro-tetrahydropyran derivative. researchgate.net
The table below outlines potential strategies for the synthesis of fused and spirocyclic systems from the this compound scaffold.
| Reaction Type | Reagents | Potential Product Class |
| Multicomponent Reaction | Isocyanide, Amine | Fused Pyrrole |
| Intramolecular Cyclization | Functionalized Phenyl Group | Polycyclic Fused System |
| Prins-Ritter Reaction | Homoallylic alcohol, Nitrile | Spiro-tetrahydropyran |
| Knoevenagel/Michael Domino | Active Methylene Compound | Spiro-heterocycle |
Role in the Synthesis of Complex Organic Molecules
The utility of a building block is ultimately demonstrated by its application in the total synthesis of complex natural products or other target molecules. While the role of this compound in this regard is yet to be established, its structural features suggest it could serve as a key intermediate. The isochromenone core is present in some natural products, and the ability to synthesize and functionalize this scaffold is therefore of interest.
The reactivity of the enol ether and ketone functionalities allows for a range of transformations that can be used to build molecular complexity. For example, the carbonyl group can be a handle for introducing new stereocenters via asymmetric reduction or addition reactions. The double bond could potentially undergo cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, to rapidly construct polycyclic systems. vanderbilt.edu
The synthesis of isoflavones, which are structurally related to 3-phenyl-1H-isochromen-4-ones, has been extensively studied, and these compounds have been used as starting materials for the synthesis of more complex molecules. nih.govnpaa.in By analogy, this compound could serve as a valuable precursor in synthetic strategies aimed at complex targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-phenyl-1H-isochromen-4-one, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves cyclization of substituted chalcone precursors. For example, sodium hydroxide and hydrogen peroxide in ethanol can promote oxidative cyclization of (E)-3-aryl-1-(2-hydroxyphenyl)prop-2-en-1-one derivatives . Yield optimization may require adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C), and catalyst loading (e.g., K₂CO₃ for nucleophilic substitutions) .
Q. How should spectroscopic data (¹H/¹³C NMR, IR, MS) be interpreted to confirm the structural integrity of this compound derivatives?
- Methodological Answer :
- NMR : Look for characteristic signals: a deshielded carbonyl carbon (δ ~175–180 ppm in ¹³C NMR) and aromatic proton splitting patterns (e.g., ABX systems for substituted phenyl groups) .
- IR : Confirm the lactone carbonyl stretch (~1700–1750 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ or [M−H]⁻ within 5 ppm error .
Advanced Research Questions
Q. What crystallographic refinement strategies (e.g., SHELX) are critical for resolving structural ambiguities in this compound analogs?
- Methodological Answer :
- Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. For disordered regions (e.g., rotating methoxy groups), apply PART and SUMP instructions .
- Validate with R-factor convergence (R₁ < 0.05) and check for twinning using PLATON’s TWINABS .
Q. How can computational docking studies be designed to probe the antimicrobial mechanism of this compound?
- Methodological Answer :
- Target Selection : Prioritize bacterial enzymes (e.g., DNA gyrase, β-lactamase) with resolved crystal structures (PDB).
- Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking. Set grid boxes to encompass active sites (e.g., 20 ų) .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values and perform molecular dynamics (MD) simulations to assess binding stability .
Q. What strategies mitigate discrepancies between predicted and observed bioactivity in this compound derivatives?
- Methodological Answer :
- Cross-validate computational models (e.g., QSAR, DFT) with orthogonal assays (e.g., enzyme inhibition, MIC testing).
- Investigate off-target effects via proteome-wide docking or thermal shift assays .
Q. How can reaction intermediates be isolated and characterized to optimize multi-step syntheses of this compound?
- Methodological Answer :
- Use LC-MS or TLC-MS to track intermediates in real time. For unstable species, employ low-temperature quenching (−78°C) or in situ IR .
- Isolate via flash chromatography (silica gel, hexane/EtOAc gradients) and characterize intermediates crystallographically .
Q. What structural modifications enhance the pharmacological profile of this compound while maintaining aqueous solubility?
- Methodological Answer :
- Introduce polar groups (e.g., –OH, –SO₃H) at the 7-position or replace the phenyl ring with pyridyl analogs.
- Calculate logP values (ChemAxon, ACD/Labs) to balance lipophilicity (target logP < 3) and use PEG-based formulations for in vivo studies .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting spectral data during the characterization of novel this compound analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
